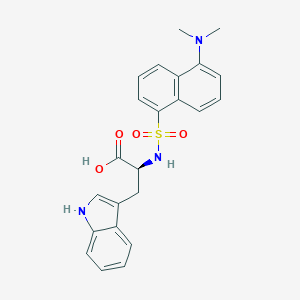

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

Beschreibung

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan, commonly referred to as Dansyl-L-tryptophan, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C23H23N3O4S

- Molecular Weight : 437.5 g/mol

- Topological Polar Surface Area : 111 Ų

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 7

This compound functions primarily through its interactions with neurotransmitter systems, particularly serotonin pathways. It is a derivative of L-tryptophan, which is known to be a precursor for serotonin synthesis. The compound's sulfonyl group enhances its solubility and bioavailability, potentially improving its efficacy in biological systems.

Key Mechanisms:

- Serotonin Modulation : As a tryptophan derivative, it plays a crucial role in serotonin synthesis, influencing mood and behavior.

- Neurotransmitter Interactions : It may affect levels of other neurotransmitters such as dopamine and norepinephrine, contributing to its psychotropic effects.

Antidepressant Effects

Research has indicated that compounds like this compound may exhibit antidepressant properties by enhancing serotonin levels in the brain. A study highlighted the potential of L-tryptophan supplementation in alleviating symptoms of depression when combined with other therapeutic agents .

Anti-inflammatory Properties

There is emerging evidence suggesting that tryptophan derivatives can modulate inflammatory responses. By influencing the kynurenine pathway, these compounds may help regulate immune responses and reduce inflammation .

Case Studies and Research Findings

- Clinical Trials on Depression :

- Neuropharmacological Studies :

- Metabolic Pathway Research :

Comparative Analysis with Other Tryptophan Derivatives

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| L-Tryptophan | 204.23 g/mol | Precursor to serotonin | Essential amino acid |

| N-Dansyl-L-Tryptophan | 437.5 g/mol | Antidepressant effects | Enhanced solubility |

| Kynurenine | 189.19 g/mol | Neuroprotective effects | Metabolite of tryptophan |

Eigenschaften

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDLBBWXMRQDN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941210 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19461-29-1 | |

| Record name | Dansyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Dansyl-L-tryptophan a suitable fluorescent probe for Mercury(II) ions?

A1: Dansyl-L-tryptophan exhibits high sensitivity to Mercury(II) ions (Hg2+) in buffered aqueous solutions. [] The presence of Hg2+ significantly quenches the fluorescence of Dansyl-L-tryptophan, allowing for its detection even at very low concentrations (as low as 5 nM). [] This sensitivity arises from the interaction between Hg2+ and the electron-rich centers within the Dansyl-L-tryptophan molecule, disrupting its ability to fluoresce.

Q2: How does the structure of Dansyl-L-tryptophan influence its use in aggregation studies?

A2: Dansyl-L-tryptophan, due to its hydrophobic dansyl group and the hydrophilic nature of the amino acid tryptophan, can interact with both hydrophobic and hydrophilic regions of proteins. [] This characteristic allows it to act as a noncovalent PEGylation agent when conjugated to polyethylene glycol (PEG). [] The resulting Dansyl-PEG conjugates can then interact with proteins like salmon calcitonin and hen egg-white lysozyme, modifying their surface properties and hindering their aggregation. []

Q3: Can Dansyl-L-tryptophan be utilized for rapid chiral separations?

A3: While Dansyl-L-tryptophan itself is not a chiral selector, its dansyl moiety can be used to derivatize amino acids, enhancing their detectability in separation techniques like electrophoresis. [] When combined with highly sulfated cyclodextrins (HS-γ-CD) as chiral selectors, derivatized Dansyl-amino acids, including Dansyl-L-tryptophan, can be separated with high efficiency and speed. [] This approach allows for subsecond chiral separations, showcasing its potential for rapid analysis of enantiomeric mixtures.

Q4: Are there any specific analytical techniques used to characterize and quantify Dansyl-L-tryptophan?

A4: While the provided research papers don't delve into specific techniques for Dansyl-L-tryptophan, it's important to note that its characterization and quantification often involve techniques common for fluorescent compounds. These might include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.